molecular formula C21H16N4OS B12159680 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B12159680
M. Wt: 372.4 g/mol
InChI Key: DGGLFHVBTKIMAF-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides This compound is characterized by the presence of a quinoline core, a thiadiazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form 5-cyclopropyl-1,3,4-thiadiazole.

    Synthesis of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Coupling Reaction: The final step involves coupling the 5-cyclopropyl-1,3,4-thiadiazole with 2-phenylquinoline-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, leading to the formation of various amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in the presence of catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Cyclopropyl ketones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2-thiophenecarboxamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide is unique due to its combination of a quinoline core and a thiadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the quinoline core may enhance its ability to interact with certain biological targets, while the thiadiazole ring could contribute to its stability and reactivity.

Properties

Molecular Formula

C21H16N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C21H16N4OS/c26-19(23-21-25-24-20(27-21)14-10-11-14)16-12-18(13-6-2-1-3-7-13)22-17-9-5-4-8-15(16)17/h1-9,12,14H,10-11H2,(H,23,25,26)

InChI Key

DGGLFHVBTKIMAF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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